N'-[(E)-1-(3-PYRIDYL)METHYLIDENE]METHANESULFONOHYDRAZIDE
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Overview
Description
N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]METHANESULFONOHYDRAZIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridyl group attached to a methanesulfonohydrazide moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]METHANESULFONOHYDRAZIDE typically involves the condensation of 3-pyridinecarboxaldehyde with methanesulfonohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]METHANESULFONOHYDRAZIDE may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]METHANESULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The pyridyl group can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions are conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Hydrazine derivatives
Substitution: Halogenated or alkylated pyridyl derivatives
Scientific Research Applications
N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]METHANESULFONOHYDRAZIDE has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]METHANESULFONOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the pyridyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide
- N,N′-bis[(E)-(1-pyridyl) methylidene]-1,3-propanediamine
- Pyridinium salts
Uniqueness
N’-[(E)-1-(3-PYRIDYL)METHYLIDENE]METHANESULFONOHYDRAZIDE is unique due to its methanesulfonohydrazide moiety, which imparts distinct reactivity compared to other pyridyl derivatives. This structural feature allows for specific interactions with biological targets and enhances its potential as a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-13(11,12)10-9-6-7-3-2-4-8-5-7/h2-6,10H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAINSJRCPWACDX-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN=CC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N/N=C/C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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